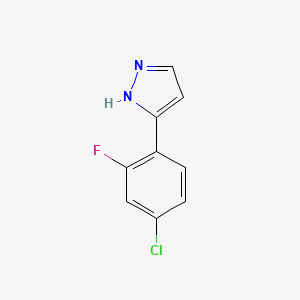![molecular formula C9H13Cl2N5O B13489695 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride: is a synthetic organic compound that features a pyrimidine ring fused with an oxadiazole ring, linked to a propan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: Starting from basic precursors like acetamidine and formamide, the pyrimidine ring is synthesized through cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting the pyrimidine derivative with nitrile oxides under specific conditions.
Linking the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyrimidin-2-yl)-1,2,4-oxadiazole: Lacks the propan-1-amine moiety.
3-(Pyrimidin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
3-(Pyrimidin-2-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride lies in its specific structure, which combines the properties of pyrimidine, oxadiazole, and amine groups
Eigenschaften
Molekularformel |
C9H13Cl2N5O |
|---|---|
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H11N5O.2ClH/c10-4-1-3-7-13-9(14-15-7)8-11-5-2-6-12-8;;/h2,5-6H,1,3-4,10H2;2*1H |
InChI-Schlüssel |
LNHJZTDIDNYTIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
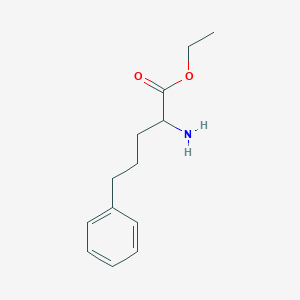
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide](/img/structure/B13489653.png)
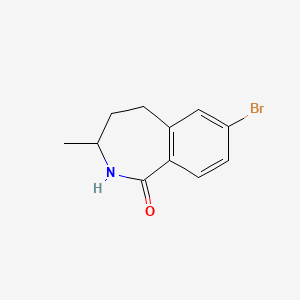

![(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13489673.png)
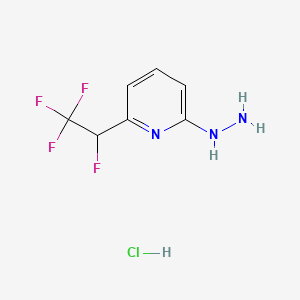
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13489680.png)
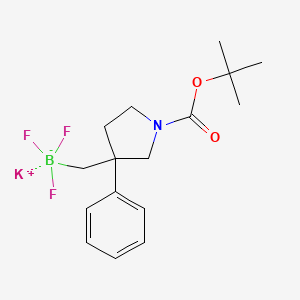

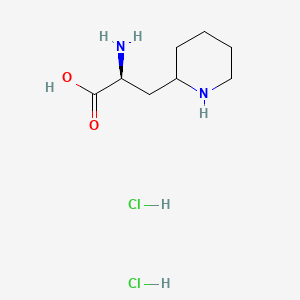
![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)
